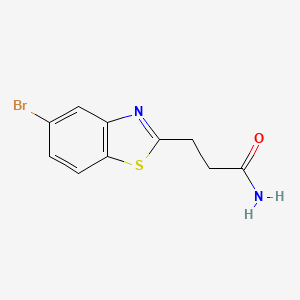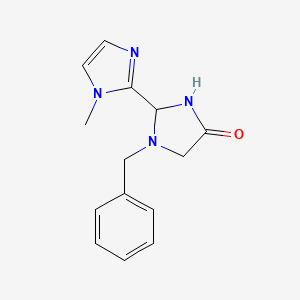![molecular formula C16H23N3O B7591589 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one, also known as PDD, is a synthetic compound that belongs to the class of spirocyclic compounds. PDD has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.
Wirkmechanismus
The exact mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is not yet fully understood. However, it has been suggested that 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one acts as a GABA receptor agonist, which may be responsible for its anticonvulsant and anxiolytic effects. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its potential therapeutic applications in various fields of medicine. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, which may be beneficial for the treatment of various neurological and inflammatory disorders. However, one of the limitations of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. One of the areas of research is the development of new synthetic methods for the production of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. Another area of research is the investigation of the potential therapeutic applications of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one in various fields of medicine. Further studies are also required to fully understand the mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one and its biochemical and physiological effects. Additionally, the development of more water-soluble derivatives of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one may be beneficial for its use in various experiments.
Conclusion:
In conclusion, 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The synthesis method of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and has potential use as an antidepressant, anxiolytic, and antipsychotic agent. Further research is required to fully understand the mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. The reaction yields 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one as a white solid with a melting point of 200-202°C. The purity of the compound can be determined by NMR and HPLC analysis.
Eigenschaften
IUPAC Name |
3-propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-12-19-14(13-8-4-7-11-17-13)18-16(15(19)20)9-5-3-6-10-16/h4,7-8,11,14,18H,2-3,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWQOSZVIQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2(C1=O)CCCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)